molecular formula C15H15F3N4O2 B2927775 1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea CAS No. 1105233-53-1

1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea

Cat. No.: B2927775
CAS No.: 1105233-53-1
M. Wt: 340.306
InChI Key: CNEAIHLNGQPRJH-UHFFFAOYSA-N
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Description

1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea is a complex organic compound with notable significance in scientific research. It features a pyridazinone moiety, a trifluoromethyl phenyl group, and a urea linkage, making it an intriguing subject in pharmaceutical and chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthetic Routes: : The compound can be synthesized via several organic synthesis routes. One common method starts with the reaction between 6-oxopyridazine and 3-bromopropanol to yield 3-(6-oxopyridazin-1(6H)-yl)propanol. This intermediate is then reacted with 4-(trifluoromethyl)aniline and phosgene to form the final urea compound.

  • Reaction Conditions: : Reactions typically require anhydrous conditions and temperature control, with organic solvents like dichloromethane or tetrahydrofuran. Catalysts such as triethylamine may also be used to facilitate the reaction.

Industrial Production Methods

Large-scale production might involve:

  • Continuous flow reactors for improved efficiency.

  • Employing high-throughput screening to optimize reaction conditions.

  • Utilizing automated synthesis systems for reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidation reactions under specific conditions, forming oxo-derivatives.

  • Reduction: : Reduction can lead to derivatives with altered functional groups, potentially modifying the activity.

  • Substitution: : Nucleophilic substitution reactions can be performed on the aromatic ring or urea linkage, introducing new functionalities.

Common Reagents and Conditions

  • Oxidation: : Agents like hydrogen peroxide or organic peracids.

  • Reduction: : Using hydrogen gas in the presence of palladium catalyst or lithium aluminum hydride.

  • Substitution: : Employing reagents like halogenating agents or organometallic compounds.

Major Products

  • Oxidation Products: : Formation of oxo-derivatives or hydroxylated analogs.

  • Reduction Products: : Altered amines or alcohol derivatives.

  • Substitution Products: : Introduction of various functional groups enhancing the chemical diversity.

Scientific Research Applications

1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea has extensive applications in diverse scientific fields:

  • Chemistry: : Utilized as an intermediate in the synthesis of more complex molecules, aiding in the development of novel chemical entities.

  • Biology: : Serves as a probe for studying enzyme interactions and mechanisms due to its structural characteristics.

  • Medicine: : Investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

  • Industry: : Employed in the development of new materials with specific properties, such as polymers or specialty chemicals.

Mechanism of Action

  • Mechanism: : The compound exhibits its effects primarily by interacting with specific molecular targets, such as enzymes or receptors.

  • Molecular Targets and Pathways: : It may inhibit certain enzymes, blocking metabolic pathways or modulating receptor activities. The exact mechanism can vary depending on the biological context.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3-(4-(trifluoromethyl)phenyl)urea stands out due to its unique trifluoromethyl and pyridazinone components.

  • Similar Compounds

    • 1-(3-(6-oxo-2-pyridyl)propyl)-3-phenylurea

    • 1-(3-(6-oxopyridazin-3(2H)-yl)propyl)-3-(4-fluorophenyl)urea

    • 1-(3-(6-oxo-3,5-dimethylpyridazin-1(6H)-yl)propyl)-3-(4-chlorophenyl)urea

These comparisons highlight the compound's structural diversity and potential for unique biological activities.

This detailed article should cover all the key aspects of the compound, from its preparation methods to its applications and mechanisms

Properties

IUPAC Name

1-[3-(6-oxopyridazin-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N4O2/c16-15(17,18)11-4-6-12(7-5-11)21-14(24)19-8-2-10-22-13(23)3-1-9-20-22/h1,3-7,9H,2,8,10H2,(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEAIHLNGQPRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCCNC(=O)NC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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